Derivative TRPV1 Antagonism: 2-Phenylquinoline Amide vs. Clinical Benchmark BCTC
The 2-phenylquinoline-4-carbonyl chloride serves as the key acylating agent for the synthesis of compound 37, a phenylquinoline-based TRPV1 antagonist. In a functional assay using cells expressing human TRPV1, compound 37 inhibited capsaicin-induced Ca²⁺ influx with an IC50 of 10.2 nM, representing a 3.4-fold improvement in potency over the positive control BCTC (IC50 = 35 nM) and a >100-fold improvement over the cinchophen acid lead (IC50 > 1000 nM) [1]. This head-to-head comparison demonstrates that the 2-phenylquinoline-4-carbonyl-derived amide scaffold provides superior target engagement compared to both the parent acid and a structurally distinct TRPV1 antagonist benchmark.
| Evidence Dimension | TRPV1 antagonism (IC50 against capsaicin-induced Ca2+ influx) |
|---|---|
| Target Compound Data | IC50 = 10.2 nM (Compound 37 derived from 2-phenylquinoline-4-carbonyl chloride) |
| Comparator Or Baseline | BCTC (clinical benchmark TRPV1 antagonist): IC50 = 35 nM; Cinchophen (parent acid): IC50 > 1000 nM |
| Quantified Difference | 3.4-fold more potent than BCTC; >100-fold more potent than cinchophen |
| Conditions | hTRPV1-expressing CHO cells, capsaicin-induced Ca2+ influx measured by fluorescence |
Why This Matters
This potency advantage translates to lower required dosing, potentially improved therapeutic window, and validates the 2-phenylquinoline-4-carbonyl scaffold as a superior starting point for TRPV1 antagonist development compared to alternative acyl chloride building blocks that lack the optimized substitution pattern.
- [1] Liao, C.; Liu, Y.; Liu, C.; Zhou, J.; Li, H.; Wang, N.; Li, J.; Liu, T.; Ghaleb, H.; Huang, W.; Qian, H. Phenylquinoline transient receptor potential vanilloid 1 antagonists for the treatment of pain: Discovery of 1-(2-phenylquinoline-4-carbonyl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide. Bioorg. Med. Chem. 2018, 26 (4), 845-854. View Source
